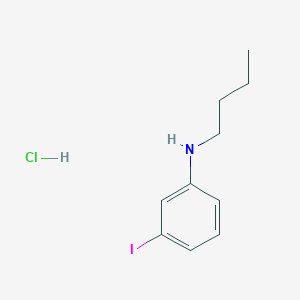

N-butyl-3-iodoaniline hydrochloride

Description

Contextualization of Iodoaniline Derivatives in Contemporary Organic Synthesis Research

Iodoaniline derivatives, a specific subset of halogenated anilines, are of considerable importance in modern organic synthesis. google.com These compounds are key raw materials and intermediates in the production of dyes, pigments, and materials. google.com Their significance extends to the pharmaceutical and agricultural sectors as well. google.com For instance, o-iodoaniline serves as an intermediate for synthesizing certain anticancer agents and antihypertensive drugs. google.com Similarly, p-iodoaniline is an intermediate for pesticides and dyes. google.com The iodine atom's relatively weak electrophilicity makes direct iodination of aniline (B41778) challenging without an oxidizing agent to generate a more reactive iodine species. google.com The development of efficient synthesis methods for iodoaniline derivatives, such as using an acidic buffer solution to facilitate the reaction, is an active area of research. google.com

Strategic Importance of Aromatic Halogenation in Chemical Design and Transformation

Aromatic halogenation, the process of substituting a hydrogen atom on an aromatic ring with a halogen, is a fundamental and widely utilized electrophilic aromatic substitution reaction. purechemistry.orgwikipedia.org This process is crucial for creating halogenated aromatic compounds that have broad applications in medicine and industry. purechemistry.org The mechanism involves the generation of an electrophilic halogen species, often facilitated by a Lewis acid catalyst like iron or aluminum halides, which then attacks the electron-rich aromatic ring. purechemistry.orglibretexts.org Halogen atoms introduced onto an aromatic ring are important synthetic handles, enabling further chemical transformations. researchgate.net They are key intermediates for metal-catalyzed cross-coupling reactions and other substitution reactions, which are instrumental in preparing drugs and natural products. researchgate.net The reactivity in halogenation can be influenced by the specific halogen, with fluorination being highly exothermic and potentially explosive, while iodination is often endothermic and may require specific oxidizing conditions to proceed efficiently. libretexts.org

Role of N-Substituted Anilines as Fundamental Building Blocks in Advanced Chemical Research

N-substituted anilines are a critical class of compounds that serve as foundational building blocks in various fields of chemical research. The substitution at the nitrogen atom modulates the electronic properties and reactivity of the aniline core. Amines, in general, are classified as primary, secondary, or tertiary based on the number of alkyl or aryl groups attached to the nitrogen. vedantu.com The presence of a lone pair of electrons on the nitrogen atom imparts basic properties to these compounds. vedantu.com In synthetic chemistry, N-substituted anilines are precursors to a multitude of more complex structures. For example, N-alkyl substituted secondary aryl amines are competent coupling partners in advanced catalytic reactions, such as enantioselective carbonylative couplings to form chiral amides. acs.org The ability to selectively synthesize meta-substituted anilines is also a significant area of research, with applications in the creation of pharmaceuticals like anti-psychotic drugs. nih.gov Furthermore, N,N-dialkyl-o-iodoanilines are used in palladium/copper-catalyzed coupling reactions with terminal acetylenes to synthesize 3-iodoindoles, which are valuable structures in medicinal chemistry. nih.gov

Overview of Research Paradigms Relevant to N-butyl-3-iodoaniline Hydrochloride

Research involving this compound likely falls within several key paradigms of modern organic chemistry. The structure of this compound, featuring an iodo- group and an N-butyl group on an aniline framework, suggests its utility as a versatile intermediate. The iodo- substituent makes it a prime candidate for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, which are cornerstone methods for constructing carbon-carbon and carbon-heteroatom bonds. The N-butyl aniline moiety can be involved in reactions targeting the amine functionality or can influence the regioselectivity of further aromatic substitutions. Research might focus on utilizing this compound as a building block for synthesizing complex target molecules, including pharmaceuticals and novel materials. For instance, the synthesis of 3-iodoindoles from related N,N-dialkyl-o-iodoanilines highlights a potential pathway where the iodo- group is strategically placed for subsequent functionalization. nih.gov

Chemical and Physical Properties of this compound

The following table summarizes the known chemical and physical properties of this compound.

| Property | Value |

| Molecular Formula | C₁₀H₁₅ClIN |

| Molecular Weight | 311.59 g/mol |

| MDL Number | MFCD18483176 |

Table generated from data provided by BLDpharm. bldpharm.com

Detailed Research Findings

Research on compounds structurally related to this compound provides insights into its potential reactivity and applications.

Synthesis and Reactivity of Iodoaniline Derivatives

The synthesis of iodoaniline derivatives can be achieved through various methods. One common approach is the direct iodination of aniline using iodine in the presence of sodium bicarbonate. orgsyn.org Another method involves the hydrolysis of p-iodoacetanilide, which is formed by the action of iodine monochloride on acetanilide. orgsyn.org The synthesis of iodoaniline derivatives can be optimized by controlling reaction parameters such as temperature, with a preferred range of 35°C to 75°C, and reaction time, typically between 1 to 8 hours. google.com

In terms of reactivity, the iodine substituent on the aniline ring is a key functional group for further molecular elaboration. For example, o-iodoanilines are used in palladium-catalyzed multicomponent cyclocarbonylation reactions with allenes to form quinolin-4-ones. sigmaaldrich.com

Applications of N-Substituted Anilines in Catalysis

N-substituted anilines are valuable in the field of catalysis. Chiral iodoaniline-lactate based catalysts have been synthesized for the α-functionalization of ketones. acs.org The synthesis of these catalysts began with the protection of iodoaniline derivatives as secondary sulfonamides. acs.org N-alkyl substituted secondary aryl amines have also been shown to be effective coupling partners in nickel-catalyzed enantioselective carbonylative coupling reactions to produce chiral amides. acs.org

The cleavage of alkyl groups from N-substituted anilines can be selective. In the electrophilic cyclization of N,N-dialkyl-o-(1-alkynyl)anilines, the less sterically hindered methyl group is more readily cleaved than the n-butyl group, suggesting an SN2-type mechanism. nih.gov

Structure

3D Structure of Parent

Properties

IUPAC Name |

N-butyl-3-iodoaniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14IN.ClH/c1-2-3-7-12-10-6-4-5-9(11)8-10;/h4-6,8,12H,2-3,7H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCHYKVAVCZUPMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC1=CC(=CC=C1)I.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClIN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N Butyl 3 Iodoaniline Hydrochloride

Preparative Routes to m-Iodoaniline Precursors

The creation of the m-iodoaniline scaffold is a critical initial phase in the synthesis of N-butyl-3-iodoaniline hydrochloride. Various methods have been developed to introduce an iodine atom at the meta position of the aniline (B41778) ring, each with its own set of advantages and limitations.

A well-established and widely utilized method for the synthesis of aryl halides from aryl amines is the Sandmeyer reaction. wikipedia.org This pathway involves the diazotization of an aromatic amine, followed by the substitution of the diazonium group with a halide. In the context of m-iodoaniline synthesis, the process typically commences with the diazotization of m-nitroaniline.

The diazotization is achieved by treating the starting amine with nitrous acid (HNO₂), which is commonly generated in situ from sodium nitrite (NaNO₂) and a strong acid, such as hydrochloric acid or sulfuric acid, at low temperatures (0–5 °C) to ensure the stability of the resulting diazonium salt. mnstate.eduorgsyn.org The m-nitrobenzenediazonium salt is then subjected to a reaction with an iodide source, typically potassium iodide (KI), to yield m-iodonitrobenzene. google.com It is noteworthy that while many Sandmeyer reactions necessitate a copper(I) catalyst, the iodination of diazonium salts often proceeds without one. organic-chemistry.org The final step in this sequence is the reduction of the nitro group of m-iodonitrobenzene to an amino group, which can be accomplished using various reducing agents, such as tin(II) chloride or catalytic hydrogenation, to afford the desired m-iodoaniline.

A one-pot method for the diazotization and subsequent iodination of aromatic amines has also been developed using silica sulfuric acid and potassium iodide under solvent-free conditions at room temperature. thieme-connect.de This approach offers a more convenient and rapid synthesis of iodoarenes. thieme-connect.de

| Starting Material | Reagents | Conditions | Product | Yield |

|---|---|---|---|---|

| m-Nitroaniline | 1. NaNO₂, H₂SO₄, H₂O, ice 2. KI | Diazotization at 0-5°C, followed by addition to KI solution | m-Iodonitrobenzene | Data not specified |

| Aromatic Amines (general) | NaNO₂, silica sulfuric acid, KI | Solvent-free, room temperature, grinding | Aryl Iodides | Good yields |

| p-Toluidine | NaNO₂, HCl, H₂O; then CuCl | Cold conditions for diazotization | p-Chlorotoluene | Data not specified |

| Aromatic Amines (general) | NaNO₂, p-TsOH, KI in water | Room temperature | Aryl Iodides | High yields |

Directing the functionalization of C-H bonds to the meta position of aniline derivatives presents a significant challenge in synthetic chemistry due to the inherent ortho- and para-directing nature of the amino group in electrophilic aromatic substitution reactions. nih.gov However, recent advancements in transition-metal catalysis, particularly with palladium, have enabled the development of strategies for meta-C–H halogenation. nih.govresearchgate.net

These methods often rely on the use of a directing group (DG) that positions the palladium catalyst in proximity to the meta-C–H bond. nih.gov While much of the research has focused on meta-C–H chlorination and bromination, the principles can be extended to iodination. nih.govnih.gov For instance, a nitrile-based directing group has been successfully employed for the Pd(II)-catalyzed meta-C–H bromination of aniline derivatives. researchgate.net Another approach utilizes a norbornene mediator in conjunction with a palladium catalyst and a specific ligand to achieve meta-C–H chlorination of anilines. nih.gov The development of new ligands, such as pyridone-based ligands, has been crucial for the success of these reactions. nih.gov

The general mechanism involves the coordination of the palladium catalyst to the directing group, followed by a C-H activation step at the meta position to form a palladacycle intermediate. nih.gov Subsequent reaction with a halogen source then delivers the halogen to the aromatic ring. nih.gov While direct meta-C-H iodination of aniline itself is not as commonly reported, Pd-catalyzed meta-C-H iodination of other arenes using molecular iodine (I₂) as the iodine source has been achieved, suggesting the feasibility of applying similar strategies to aniline derivatives with appropriate directing groups. bohrium.com

| Substrate Type | Catalyst System | Halogen Source | Key Feature | Product |

|---|---|---|---|---|

| Aniline Derivatives | Pd(OAc)₂, Nitrile-based Directing Group, N-Ac-Gly-OH | N-Bromosuccinimide (NBS) or N-Bromophthalimide (NBP) | Directing group-assisted meta-C-H activation | meta-Bromoaniline Derivatives |

| Aniline Derivatives | Pd Catalyst, Pyridone-based Ligand, Norbornene Mediator | Not specified for iodination | Norbornene as a transient mediator | meta-Chloroaniline Derivatives |

| Phenylacetic Acids | Pd(OAc)₂, Pyridine-type Template | I₂ | Template-directed meta-C-H iodination | meta-Iodinated Phenylacetic Acid Derivatives |

Beyond the classical diazotization and modern C-H activation methods, other synthetic routes to iodoaniline scaffolds have been explored. One such alternative is the iodination of anilines using iodine(III) reagents. For instance, a para-selective iodination of free anilines has been developed using a combination of phenyliodine(III) diacetate (PIDA) and ammonium (B1175870) iodide (NH₄I), which proceeds through the formation of acetyl hypoiodite.

Another approach involves the direct iodination of anilines under specific conditions. While direct electrophilic iodination can sometimes lack regioselectivity, methods have been developed to improve this. For example, the use of a Fe₃O₄@SILnP catalyst in the diazotization-iodination of aniline derivatives has been shown to be effective. rsc.org

N-Alkylation Approaches for N-butyl-3-iodoaniline Formation

Once the m-iodoaniline precursor is obtained, the subsequent step is the introduction of the n-butyl group onto the nitrogen atom. This can be accomplished through various N-alkylation techniques.

The most straightforward method for N-alkylation involves the reaction of m-iodoaniline with an n-butyl electrophile, such as n-butyl bromide or n-butyl iodide, in the presence of a base. This reaction proceeds via a nucleophilic substitution mechanism where the lone pair of electrons on the nitrogen atom of the aniline attacks the electrophilic carbon of the n-butyl halide. The base is required to neutralize the hydrogen halide that is formed as a byproduct. However, a significant drawback of this method is the potential for over-alkylation, leading to the formation of the tertiary amine, N,N-dibutyl-3-iodoaniline, and even quaternary ammonium salts. masterorganicchemistry.com Controlling the stoichiometry and reaction conditions is crucial to maximize the yield of the desired secondary amine. Micellar catalysis has been explored to improve the selectivity of N-alkylation of aniline with 1-bromobutane. nih.gov

To overcome the selectivity issues associated with conventional N-alkylation, a variety of advanced catalytic methods have been developed. These methods often offer higher yields of the mono-alkylated product and operate under milder conditions.

One prominent strategy is reductive amination . wikipedia.org This one-pot reaction involves the condensation of m-iodoaniline with butanal (butyraldehyde) to form an intermediate imine, which is then reduced in situ to the corresponding secondary amine. youtube.comchegg.com A key advantage of this method is the high selectivity for mono-alkylation. masterorganicchemistry.com The reduction of the imine can be achieved using various reducing agents, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) being particularly effective as they are mild enough not to reduce the starting aldehyde. masterorganicchemistry.comyoutube.com This method is considered a greener approach to amine synthesis as it avoids the use of alkyl halides. acsgcipr.org

Another advanced approach is the "borrowing hydrogen" or "hydrogen autotransfer" methodology . This strategy utilizes a catalyst, often based on ruthenium or iridium, to temporarily abstract hydrogen from a primary alcohol (in this case, n-butanol) to form an aldehyde in situ. unica.it This aldehyde then undergoes reductive amination with the aniline, and the catalyst subsequently returns the "borrowed" hydrogen to reduce the intermediate imine. This method is highly atom-economical, with water being the only byproduct. unica.it Nickel-based catalysts have also been developed for the selective N-alkylation of anilines with alcohols. researchgate.netacs.org

Furthermore, visible-light-induced N-alkylation of anilines has emerged as a metal-free and milder alternative. nih.gov Additionally, copper-catalyzed N-alkylation of aromatic amines under mild conditions has been reported, although these examples often focus on tert-butylation. organic-chemistry.orgthieme-connect.com Zeolite catalysts have also been employed for the selective N-alkylation of aniline. google.com

| Method | Catalyst/Reagents | Alkylating Agent | Key Features |

|---|---|---|---|

| Reductive Amination | NaBH₃CN or NaBH(OAc)₃ | Butanal | High selectivity for mono-alkylation, one-pot reaction |

| Borrowing Hydrogen | Ru or Ir complexes | n-Butanol | Atom-economical, water is the only byproduct |

| Nickel-Catalyzed Alkylation | NiBr₂/Ligand system | Primary Alcohols | Utilizes an earth-abundant metal catalyst |

| Visible-Light-Induced Alkylation | NH₄Br | 4-Hydroxybutan-2-one | Metal-free, mild conditions |

| Zeolite Catalysis | Acidic Zeolites (e.g., S-115) | Lower Alkanols | Shape-selective catalysis |

Formation and Isolation of the Hydrochloride Salt

The conversion of the free base, N-butyl-3-iodoaniline, into its hydrochloride salt is a critical step for purification, stabilization, and improving the compound's handling characteristics. This transformation is governed by fundamental principles of acid-base chemistry.

Acid-Base Chemistry Considerations in Salt Formation

Anilines are weak bases due to the delocalization of the nitrogen atom's lone pair of electrons into the aromatic ring. The formation of this compound is an acid-base reaction where the lone pair of electrons on the nitrogen atom of the aniline derivative acts as a proton acceptor (a Brønsted-Lowry base). When reacted with a strong acid like hydrochloric acid (HCl), the amine is protonated to form the corresponding anilinium salt. nih.govyoutube.com

The reaction can be represented as: C₄H₉NH(C₆H₄I) + HCl → [C₄H₉NH₂(C₆H₄I)]⁺Cl⁻

This equilibrium is heavily influenced by the pH of the solution. The conjugate acid of aniline has a pKa of approximately 4.6, meaning that in an aqueous solution with a pH below this value, the anilinium salt is the predominant species. nih.gov This property is exploited during synthesis and purification; acidification of a reaction mixture with HCl converts the aniline to its water-soluble hydrochloride salt, allowing for its separation from non-basic organic impurities via extraction. researchgate.netualberta.ca The free base can be regenerated by treating the salt with a strong base, such as sodium hydroxide (NaOH). youtube.com

Purification and Characterization of Hydrochloride Salts

Amine hydrochlorides, being ionic salts, are typically crystalline solids with higher melting points and greater water solubility than their free base counterparts. nih.gov These properties are advantageous for purification. The standard method for purifying aniline hydrochloride is recrystallization from a suitable solvent or a mixture of solvents. google.com For instance, dissolving the crude salt in a minimal amount of a polar solvent (like ethanol or water) and then inducing crystallization by cooling or by adding a less polar co-solvent (like diethyl ether) can yield highly pure crystals.

Another purification technique involves precipitating the salt from a solution of the free amine by introducing gaseous hydrogen chloride. google.com To prevent decomposition, which can occur at elevated temperatures where aniline hydrochloride might break down into aniline and HCl, purification methods like distillation or sublimation are often performed in an atmosphere containing an excess of hydrogen halide gas. google.com

Once purified, the characterization of this compound would be conducted using standard analytical techniques:

Melting Point: To determine purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the molecular structure, including the presence of the N-H protons and the substitution pattern on the aromatic ring.

Infrared (IR) Spectroscopy: To identify characteristic functional group vibrations, such as the N-H stretching bands in the salt form.

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

Integration of Catalytic Systems in N-butyl-3-iodoaniline Synthesis

The iodine substituent on the N-butyl-3-iodoaniline molecule provides a reactive site for forming new carbon-carbon and carbon-heteroatom bonds through various transition metal-catalyzed cross-coupling reactions. This versatility makes it a valuable building block in organic synthesis.

Palladium-Catalyzed Coupling Reactions in Aniline Derivatization

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for constructing C-C, C-N, and C-O bonds. tandfonline.commdpi.com The carbon-iodine bond in N-butyl-3-iodoaniline is particularly reactive in these transformations, with the reactivity order of halogens being I > Br > OTf >> Cl. libretexts.org This allows for selective reactions at the iodo-position.

Common palladium-catalyzed reactions applicable to this substrate include:

Suzuki-Miyaura Coupling: Reaction with an organoboron compound (e.g., a boronic acid or ester) to form a C-C bond, yielding biaryl structures. libretexts.org

Heck Reaction: Coupling with an alkene to form a new C-C bond, introducing a vinyl group. tandfonline.com

Sonogashira Coupling: Reaction with a terminal alkyne, typically using a co-catalyst like copper(I) iodide, to form a C-C triple bond. nih.gov

Buchwald-Hartwig Amination: Formation of a C-N bond by coupling with another amine, which has become a general method for preparing arylated amines. libretexts.orgacs.org

The choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃), ligand (often a specialized phosphine), base, and solvent is crucial for achieving high yields and selectivity. tandfonline.comlibretexts.org

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Bond Formed | Product Type |

|---|---|---|---|---|

| Suzuki-Miyaura | Ar'-B(OH)₂ | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | C-C (sp²-sp²) | Biaryl aniline |

| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂, Base (e.g., NEt₃) | C-C (sp²-sp²) | Alkenyl aniline |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, Base (e.g., NEt₃) | C-C (sp²-sp) | Alkynyl aniline |

| Buchwald-Hartwig | Amine (R₂NH) | Pd₂(dba)₃, Ligand (e.g., XPhos), Base (e.g., NaOt-Bu) | C-N | Di- or Tri-arylamine |

Copper-Mediated Synthetic Transformations Relevant to Aniline Chemistry

Copper-catalyzed reactions offer a complementary and often more economical alternative to palladium-based systems for certain transformations. Copper catalysis is particularly relevant for forming C-N, C-O, and C-S bonds.

Key copper-mediated reactions include:

Ullmann Condensation: A classical method for forming C-N or C-O bonds by coupling an aryl halide with an amine or alcohol at high temperatures. Modern protocols often use ligands to facilitate the reaction under milder conditions.

Chan-Lam Coupling: A copper-catalyzed reaction between an aryl boronic acid and an amine or alcohol to form C-N or C-O bonds, often possible under mild, aerobic conditions.

C-S Bond Formation: Copper catalysts can effectively mediate the coupling of aryl halides with thiols to produce aryl sulfides.

Recent advancements have shown that copper catalysts can mediate nitrogen transfer from sources like iodosylbenzene, enabling reactions such as olefin aziridination. organic-chemistry.org Furthermore, copper catalysis has been successfully applied in the radioiodination of arenes using boronic acid precursors, highlighting its utility in specialized synthetic applications. nih.gov

Application of Green Chemistry Principles in Synthetic Route Design

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.netnih.gov The synthesis and derivatization of this compound can be evaluated and optimized using these principles.

The twelve principles of green chemistry provide a framework for this analysis: researchgate.net

Prevention: Designing syntheses to prevent waste is preferable to treating waste after it is created.

Atom Economy: Synthetic methods should maximize the incorporation of all materials used in the process into the final product. Catalytic reactions are inherently superior to stoichiometric ones in this regard. nih.gov

Less Hazardous Chemical Syntheses: Using and generating substances that possess little or no toxicity. For example, replacing hazardous solvents with greener alternatives like water or ethanol.

Designing Safer Chemicals: Chemical products should be designed to affect their desired function while minimizing their toxicity.

Safer Solvents and Auxiliaries: Minimizing or avoiding the use of auxiliary substances like solvents.

Design for Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible.

Use of Renewable Feedstocks: Using renewable rather than depleting raw materials.

Reduce Derivatives: Minimizing or avoiding unnecessary derivatization (e.g., use of protecting groups) as it requires additional reagents and generates waste.

Catalysis: Catalytic reagents (highly selective) are superior to stoichiometric reagents. The use of palladium and copper catalysts in the derivatization of N-butyl-3-iodoaniline is a prime example of this principle in action. mdpi.com

Design for Degradation: Designing chemical products to break down into innocuous degradation products at the end of their function.

Real-time Analysis for Pollution Prevention: Developing analytical methodologies for real-time monitoring to prevent the formation of hazardous substances.

Inherently Safer Chemistry for Accident Prevention: Choosing substances and forms of substances that minimize the potential for chemical accidents.

In the context of N-butyl-3-iodoaniline synthesis, applying green principles would involve selecting catalytic routes over stoichiometric ones, choosing solvents with better environmental profiles, and designing reaction sequences that minimize steps and waste generation. mdpi.comunibo.it

Mechanistic Investigations of Reactions Involving N Butyl 3 Iodoaniline Hydrochloride

Elucidation of Mechanistic Pathways for N-Butylaniline Derivatives

The presence of an N-butyl group and an iodine atom on the aniline (B41778) ring introduces a layer of complexity to its reactivity. Understanding the mechanistic pathways of N-butylaniline derivatives is crucial for predicting reaction outcomes and designing synthetic strategies.

Insights into Reactivity at the Amine Nitrogen Center

The nitrogen atom in N-butylaniline derivatives possesses a lone pair of electrons, rendering it nucleophilic and basic. libretexts.orgmsu.edu This inherent reactivity allows the amine to participate in a variety of chemical transformations. The lone pair can attack electrophilic centers, leading to the formation of new carbon-nitrogen or heteroatom-nitrogen bonds. youtube.com

Reactions such as alkylation and acylation occur directly at the nitrogen center. In alkylation, the amine acts as a nucleophile, attacking an alkyl halide in an SN2 reaction to form a quaternary ammonium (B1175870) salt. msu.edumsu.edu Acylation, the reaction with acyl chlorides or anhydrides, proceeds via a nucleophilic acyl substitution mechanism to yield an amide. ncert.nic.in This transformation is often employed as a protecting strategy for the amino group in electrophilic aromatic substitution reactions, as the resulting amido group is less activating and less basic than the free amine. libretexts.org The basicity of the amine nitrogen also allows it to react with acids to form ammonium salts, such as the hydrochloride salt of the title compound. ncert.nic.in

Influence of the N-Butyl Substituent on Reaction Kinetics and Regioselectivity

The N-butyl group, an alkyl substituent, exerts both electronic and steric effects on the reactivity of the aniline derivative. Electronically, the butyl group is electron-donating through an inductive effect (+I). This effect increases the electron density on the nitrogen atom, making the amine more basic and more nucleophilic compared to aniline itself. ncert.nic.in This enhanced nucleophilicity can accelerate the rate of reactions at the nitrogen center.

Detailed Mechanistic Studies of Iodination and Halogenation Processes

The introduction of a halogen atom onto the aniline ring is a critical transformation. The mechanism of this process depends on the desired regiochemistry.

Electrophilic Aromatic Substitution Mechanisms in Iodoaniline Formation

The formation of iodoanilines typically proceeds through an electrophilic aromatic substitution (EAS) mechanism. youtube.com Unlike other halogens, iodine itself is generally not electrophilic enough to react directly with aromatic rings. libretexts.org Therefore, an oxidizing agent, such as nitric acid or hydrogen peroxide, is required to convert molecular iodine (I₂) into a more potent electrophilic species, often represented as I⁺. libretexts.orglibretexts.orgyoutube.com

The general mechanism for electrophilic aromatic substitution involves two main steps. organic-chemistry.org First, the π electrons of the aromatic ring attack the electrophile (I⁺), forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. libretexts.orgorganic-chemistry.org This step is typically the slow, rate-determining step of the reaction as it disrupts the aromaticity of the ring. organic-chemistry.org In the second, fast step, a base removes a proton from the carbon atom bearing the iodine, restoring the aromaticity of the ring and yielding the iodo-substituted product. libretexts.orgorganic-chemistry.org The amino group is a strong activating group and directs incoming electrophiles to the ortho and para positions.

Directed meta-C–H Halogenation Mechanisms in Aniline Derivatives

Achieving halogenation at the meta position of aniline derivatives is a significant challenge due to the strong ortho- and para-directing nature of the amino group. wikipedia.orgnih.gov Traditional electrophilic halogenation overwhelmingly favors substitution at the ortho and para positions. organic-chemistry.org However, recent advancements in catalysis have enabled directed meta-C–H halogenation.

Palladium-catalyzed meta-C–H bromination and chlorination of aniline derivatives have been developed. nih.govorganic-chemistry.orgyonedalabs.com These reactions often utilize a directing group to guide the catalyst to the meta position. While the provided search results focus on bromination and chlorination, the principles can be extended to iodination. The mechanism typically involves the coordination of the palladium catalyst to the directing group, followed by C–H activation at the sterically accessible meta position to form a palladacycle intermediate. Subsequent reaction with a halogen source, such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS), leads to the halogenated product and regeneration of the catalyst.

Mechanistic Frameworks of Cross-Coupling Reactions

The iodine substituent in N-butyl-3-iodoaniline hydrochloride makes it an excellent substrate for various transition metal-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The general mechanistic framework for these reactions, particularly those catalyzed by palladium, involves a catalytic cycle of three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgwikipedia.org

Table 1: Key Mechanistic Steps in Palladium-Catalyzed Cross-Coupling Reactions

| Step | Description |

| Oxidative Addition | The aryl iodide (R-X) reacts with a low-valent palladium(0) complex, which inserts into the carbon-iodine bond to form a palladium(II) intermediate (R-Pd-X). This is often the rate-determining step. libretexts.orgnumberanalytics.com |

| Transmetalation | The organic group from an organometallic reagent (R'-M) is transferred to the palladium(II) complex, displacing the halide and forming a new palladium intermediate (R-Pd-R'). libretexts.orgyonedalabs.com |

| Reductive Elimination | The two organic groups on the palladium center couple and are eliminated from the metal, forming the new cross-coupled product (R-R') and regenerating the palladium(0) catalyst. libretexts.orgyonedalabs.com |

Several named cross-coupling reactions are relevant for a substrate like N-butyl-3-iodoaniline:

Suzuki-Miyaura Coupling: This reaction couples the aryl iodide with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a base. libretexts.orgyoutube.comorganic-chemistry.orgyonedalabs.comchemrxiv.org The base is crucial for the activation of the organoboron species, facilitating transmetalation. organic-chemistry.org

Buchwald-Hartwig Amination: This reaction forms a new carbon-nitrogen bond by coupling the aryl iodide with an amine. libretexts.orgorganic-chemistry.orgwikipedia.orgnih.govnumberanalytics.com The mechanism follows the general catalytic cycle, with the amine coordinating to the palladium center after oxidative addition, followed by deprotonation and reductive elimination. wikipedia.org

Heck Reaction: In the Heck reaction, the aryl iodide is coupled with an alkene to form a substituted alkene. youtube.comlibretexts.orgwikipedia.orgorganic-chemistry.orgliverpool.ac.uk The mechanism involves the migratory insertion of the alkene into the aryl-palladium bond, followed by a β-hydride elimination to release the product and regenerate the catalyst. youtube.comlibretexts.orgliverpool.ac.uk

The specific ligands coordinated to the palladium catalyst play a critical role in the efficiency and selectivity of these cross-coupling reactions.

Palladium-Catalyzed C–N Cross-Coupling Mechanisms

The formation of a carbon-nitrogen bond via palladium-catalyzed cross-coupling, often referred to as Buchwald-Hartwig amination, is a cornerstone of modern organic synthesis. youtube.comnih.gov When involving a substrate such as N-butyl-3-iodoaniline, the reaction mechanism follows a well-established catalytic cycle. The process is initiated by the reaction of a palladium(0) precursor with phosphine (B1218219) ligands to generate a catalytically active L_nPd(0) complex. nih.gov

The catalytic cycle can be described in the following key steps:

Oxidative Addition: The cycle commences with the oxidative addition of the aryl iodide (N-butyl-3-iodoaniline) to the electron-rich palladium(0) center. nih.gov This step involves the cleavage of the carbon-iodine bond and results in the formation of a square planar palladium(II) intermediate. The rate of this step is influenced by the electron density on the palladium center, which is modulated by the supporting ligands. nih.gov For aryl iodides, this step is generally fast.

Amine Coordination and Deprotonation: Following oxidative addition, the amine component coordinates to the palladium(II) complex. In a typical Buchwald-Hartwig reaction, a base is then required to deprotonate the coordinated amine, forming an amido-palladium(II) complex. youtube.com In the case of this compound, the amine is initially protonated, and a base is essential to neutralize the hydrochloride salt and generate the free amine for coordination and subsequent coupling steps.

Reductive Elimination: This is the final and product-forming step of the cycle. The newly formed C-N bond is created as the arylamine product is eliminated from the palladium(II) center, which is concurrently reduced back to the catalytically active palladium(0) state. youtube.com The steric and electronic properties of the ancillary ligands are crucial in facilitating this step. nih.gov

Mechanistic Elucidation of Larock Indole (B1671886) Synthesis and Related Annulations

The Larock indole synthesis is a powerful palladium-catalyzed heteroannulation reaction for constructing indole rings from an ortho-iodoaniline and a disubstituted alkyne. wikipedia.orgub.edu Although N-butyl-3-iodoaniline is a meta-iodoaniline and thus not a direct substrate for the classic Larock indole synthesis, the mechanistic principles of this reaction are fundamental to understanding palladium-catalyzed annulations involving iodoanilines.

The accepted mechanism for the Larock indole synthesis proceeds as follows:

Catalyst Activation and Oxidative Addition: A Pd(II) precatalyst, such as palladium(II) acetate, is first reduced in situ to Pd(0). This active species then undergoes oxidative addition with the o-iodoaniline to form an arylpalladium(II) iodide complex. ub.edu

Alkyne Coordination and Insertion: The alkyne coordinates to the arylpalladium(II) complex. This is followed by a regioselective syn-insertion of the alkyne into the aryl-palladium bond, forming a vinylic palladium intermediate. wikipedia.org A key determinant of regioselectivity is the steric bulk of the alkyne substituents; typically, the larger group is positioned adjacent to the palladium atom. wikipedia.org

Intramolecular Cyclization: The nitrogen atom of the aniline displaces the halide ligand on the palladium, leading to the formation of a six-membered palladacycle. ub.edu

Reductive Elimination: The final step is the reductive elimination from this intermediate, which forms the indole product and regenerates the Pd(0) catalyst, allowing the cycle to continue. ub.edu

For a meta-iodoaniline like N-butyl-3-iodoaniline, a direct intramolecular cyclization to form a six-membered ring in a similar fashion is not feasible due to the geometric constraints. However, related palladium-catalyzed annulations could potentially be designed to form other heterocyclic systems.

| Step | Intermediate | Description |

| 1 | Arylpalladium(II) Complex | Oxidative addition of o-iodoaniline to Pd(0). |

| 2 | Vinylic Palladium Intermediate | Regioselective syn-insertion of an alkyne. |

| 3 | Six-membered Palladacycle | Intramolecular displacement of the halide by the amine nitrogen. |

| 4 | Indole Product + Pd(0) | Reductive elimination regenerates the catalyst. |

Samarium(II) Diiodide-Mediated Cyclization Mechanisms

Samarium(II) diiodide (SmI₂, Kagan's reagent) is a potent single-electron transfer agent widely used in organic synthesis for promoting a variety of coupling and cyclization reactions. nih.govwikipedia.org When applied to an aryl iodide like N-butyl-3-iodoaniline, the mechanism is initiated by the transfer of an electron from SmI₂ to the aryl iodide.

The key mechanistic steps are:

Single-Electron Transfer (SET): SmI₂ transfers an electron to the C-I bond of N-butyl-3-iodoaniline. This results in the formation of a samarium(III) species and an aryl radical anion intermediate.

Formation of the Aryl Radical: The radical anion rapidly fragments, cleaving the carbon-iodine bond to generate an aryl radical and an iodide ion.

Intramolecular Cyclization: If a suitable unsaturated moiety (e.g., an alkene or alkyne) is present elsewhere in the molecule, the newly formed aryl radical can undergo an intramolecular cyclization to form a new ring system. The regioselectivity and stereoselectivity of this cyclization are governed by the geometric constraints of the transition state.

Reduction or Dimerization: The resulting radical intermediate can be further reduced by another molecule of SmI₂ to form an organosamarium species, which can then be quenched with a proton source like water or methanol (B129727). fu-berlin.de Alternatively, the radical could dimerize or participate in other intermolecular reactions depending on the conditions.

The reactivity of SmI₂ can be significantly enhanced by the use of additives. For instance, water or HMPA can increase its reduction potential, enabling reactions with less reactive substrates. nih.gov For this compound, the acidic proton would be readily quenched by the highly basic SmI₂.

Investigating the Role of Catalysts and Additives in Reaction Mechanisms

Ligand Effects on Catalytic Activity and Selectivity in Transition Metal Systems

In palladium-catalyzed reactions such as C-N cross-coupling, the choice of ligand is paramount as it directly influences the catalyst's stability, activity, and selectivity. nih.gov The ligands, typically bulky, electron-rich phosphines, coordinate to the palladium center and modulate its electronic and steric properties. nih.govacs.org

Key Ligand Effects:

Rate of Oxidative Addition: Electron-rich alkylphosphine ligands increase the electron density on the palladium(0) center, which generally accelerates the rate of oxidative addition to the aryl halide. nih.gov This is a crucial step for activating the substrate, such as N-butyl-3-iodoaniline.

Facilitating Reductive Elimination: Sterically bulky ligands are thought to promote the final reductive elimination step, which forms the desired C-N bond and regenerates the active catalyst. nih.gov The bulkiness can create a more crowded coordination sphere, favoring the elimination of the product.

Preventing Catalyst Deactivation: Ligands stabilize the palladium nanoparticles and soluble complexes, preventing aggregation and precipitation into inactive palladium black. Biaryl phosphine ligands, for example, are known to form highly stable and active catalysts. nih.gov

Controlling Selectivity: In reactions with poly-functionalized substrates, the ligand can influence which site on the molecule reacts. For C-N couplings, ligands play a critical role in preventing the undesired diarylation of primary amines. nih.gov

The development of specialized ligands, such as the Buchwald-type biaryl monophosphines, has been instrumental in expanding the scope and efficiency of palladium-catalyzed C-N coupling reactions. nih.govrsc.org

| Ligand Type | Key Feature | Effect on Catalytic Cycle |

| Bulky Alkylphosphines | High electron density, large cone angle | Accelerates oxidative addition and reductive elimination. |

| Biaryl Monophosphines | Steric bulk, structural rigidity | Forms highly active and stable catalysts, promotes reductive elimination. |

| N-Heterocyclic Carbenes (NHCs) | Strong σ-donors | Form very stable Pd-complexes, often highly active. |

Mechanistic Impact of Acidic and Basic Additives on Reaction Progress

Additives, both acidic and basic, can have a profound impact on the mechanism and outcome of chemical reactions involving this compound.

Role of Bases: In palladium-catalyzed C-N cross-coupling reactions, a base is indispensable. youtube.com Its primary role is to deprotonate the amine nucleophile (or the ammonium salt precursor) to generate the neutral amine, which is the active nucleophile in the catalytic cycle. Following coordination to the palladium(II) center, the base facilitates the deprotonation of the N-H bond to form the key amido-palladium intermediate, which precedes reductive elimination. nih.gov Common bases include sodium tert-butoxide, potassium carbonate, or cesium carbonate. The strength and solubility of the base can significantly affect the reaction rate and yield.

Role of Acidic Additives: The starting material, this compound, contains an acidic proton. In a reaction mixture, this acidic nature means that a stoichiometric amount of base is required for neutralization before any catalytic C-N coupling can proceed. If an external acidic additive were introduced, it would protonate the amine, rendering it non-nucleophilic and shutting down the desired C-N coupling pathway.

Role of Other Additives: In specific reactions like the Larock indole synthesis, salt additives such as lithium chloride (LiCl) or tetra-n-butylammonium chloride (n-Bu₄NCl) are often crucial. wikipedia.org LiCl is believed to facilitate the displacement of other ligands from the palladium center, promoting the key steps of the catalytic cycle. However, an excess can inhibit the reaction. wikipedia.org

In Samarium(II) diiodide-mediated reactions, protic additives like water or methanol are often used. fu-berlin.de They can act as proton sources to quench anionic intermediates and can also coordinate to the samarium ion, modifying its reduction potential and reactivity. fu-berlin.de

| Additive Type | Example | Mechanistic Role | Reaction |

| Base | Sodium tert-butoxide (NaOtBu) | Deprotonates amine, facilitates formation of amido-palladium intermediate. | Buchwald-Hartwig Amination |

| Base | Potassium Carbonate (K₂CO₃) | Neutralizes hydrochloride salt, acts as base in catalytic cycle. | Larock Indole Synthesis |

| Salt | Lithium Chloride (LiCl) | Facilitates ligand exchange and catalytic turnover. | Larock Indole Synthesis |

| Protic Additive | Water (H₂O) | Modulates Sm(II) reactivity, quenches intermediates. | SmI₂-mediated reactions |

Reactivity and Chemical Transformations of N Butyl 3 Iodoaniline Hydrochloride

Transformations Involving the Aromatic C–I Bond

The carbon-iodine bond in N-butyl-3-iodoaniline is a key site for synthetic manipulation, primarily due to the high polarizability and good leaving group ability of the iodide. princeton.edunih.gov This enables a variety of cross-coupling reactions and other transformations.

The aryl iodide moiety of N-butyl-3-iodoaniline hydrochloride is an excellent substrate for palladium-catalyzed cross-coupling reactions, which are fundamental for forming new carbon-carbon bonds. For these reactions to proceed, the hydrochloride salt is typically neutralized with a base to generate the free amine, which is the active form in the catalytic cycle.

Suzuki-Miyaura Coupling: This reaction pairs the aryl iodide with an organoboron compound (like a boronic acid or ester) to form a biaryl linkage. libretexts.org The reaction is catalyzed by a palladium(0) complex and requires a base. libretexts.orgnih.gov The general utility of Suzuki coupling for combining aromatic fragments makes it a powerful tool in medicinal chemistry and materials science. nih.gov For N-butyl-3-iodoaniline, this would involve coupling with a suitable boronic acid to introduce a new aryl or vinyl substituent at the 3-position.

Sonogashira Coupling: This reaction forms a C-C bond between the aryl iodide and a terminal alkyne, yielding an arylethyne. wikipedia.orgorganic-chemistry.org It is typically co-catalyzed by palladium and copper(I) complexes and requires a mild base, such as an amine. organic-chemistry.orglibretexts.org The reaction can often be carried out under mild conditions, including at room temperature. wikipedia.orglibretexts.org The resulting alkynylated anilines are valuable intermediates for synthesizing more complex molecules. wikipedia.org

Heck Reaction: The Heck reaction involves the coupling of the aryl iodide with an alkene to form a substituted alkene, with the aryl group adding across the double bond. wikipedia.orgorganic-chemistry.org The reaction is catalyzed by a palladium species and requires a base to regenerate the active catalyst. wikipedia.orglibretexts.org It generally results in the formation of the trans-substituted alkene. organic-chemistry.org

The table below summarizes typical conditions for these cross-coupling reactions, extrapolated from general procedures for aryl iodides.

Table 1: Typical Conditions for C-C Cross-Coupling Reactions of N-butyl-3-iodoaniline

| Reaction | Coupling Partner | Catalyst System | Base | Solvent | Typical Temp. |

|---|---|---|---|---|---|

| Suzuki | Aryl/Vinyl Boronic Acid | Pd(PPh₃)₄, Pd(OAc)₂/Ligand | K₂CO₃, K₃PO₄, Cs₂CO₃ | Dioxane/H₂O, THF/H₂O | 60-100 °C |

| Sonogashira | Terminal Alkyne | Pd(PPh₃)₄/CuI | Et₃N, Piperidine | THF, DMF | Room Temp. - 80 °C |

| Heck | Alkene (e.g., acrylate) | Pd(OAc)₂, PdCl₂ | Et₃N, K₂CO₃, NaOAc | DMF, Acetonitrile (B52724) | 80-140 °C |

Direct nucleophilic aromatic substitution (SNAr) on N-butyl-3-iodoaniline, where a nucleophile displaces the iodide, is generally difficult. SNAr reactions typically require the aromatic ring to be activated by potent electron-withdrawing groups (like nitro groups) ortho or para to the leaving group, which are absent in this molecule. nih.govmasterorganicchemistry.com The order of leaving group ability in such activated systems is F > Cl ≈ Br > I. nih.gov

However, under forcing conditions with very strong bases, such as sodium amide (NaNH₂), nucleophilic substitution can proceed through a benzyne (B1209423) elimination-addition mechanism. masterorganicchemistry.com In this pathway, the strong base would deprotonate a hydrogen atom ortho to the iodine, leading to the elimination of hydrogen iodide and the formation of a highly reactive aryne intermediate. The nucleophile (e.g., ammonia (B1221849) or an amide ion) then adds to one of the two carbons of the new triple bond. masterorganicchemistry.com This mechanism can lead to a mixture of substitution products.

The iodine atom in N-butyl-3-iodoaniline can be oxidized from its standard monovalent state to a hypervalent state, typically iodine(III) or iodine(V). princeton.eduwikipedia.org These hypervalent iodine compounds are valuable synthetic reagents known for their oxidizing properties and low toxicity compared to heavy metal oxidants. princeton.edunih.gov

A common method to access iodine(III) species is through the oxidation of the aryl iodide. For example, direct chlorination can produce a (dichloroiodo)arene derivative. nih.gov Alternatively, oxidation with reagents like meta-chloroperoxybenzoic acid (mCPBA) in the presence of a tosylate source can lead to the formation of [hydroxy(tosyloxy)iodo]arenes. diva-portal.org These iodine(III) intermediates can then be converted into other useful reagents, such as diaryliodonium salts, by reaction with another aromatic compound. wikipedia.orgdiva-portal.org

Hypervalent iodine reagents are electrophilic and serve as excellent transfer agents for various groups. acs.orgnih.gov For instance, diaryliodonium salts are powerful arylating agents, capable of transferring one of their aryl groups to nucleophiles in metal-catalyzed or metal-free reactions. diva-portal.org The formation of hypervalent iodine intermediates from N-butyl-3-iodoaniline opens up reaction pathways that are complementary to the transition-metal-catalyzed methods. acs.org

Reactivity of the Amine Functionality in this compound

The secondary amine group in this compound is a versatile functional handle. In its protonated hydrochloride form, the nitrogen is non-nucleophilic. However, upon neutralization with a base, the resulting free amine is a potent nucleophile and can participate in a variety of bond-forming reactions.

Once deprotonated, the nitrogen atom of N-butyl-3-iodoaniline can readily react with electrophiles.

Acylation: The free amine reacts with acylating agents like acid chlorides or anhydrides in the presence of a base (which can be an excess of the amine itself or an external base like triethylamine (B128534) or pyridine) to form the corresponding amide. This reaction is often used to protect the amine group during transformations elsewhere in the molecule. For example, protection with di-tert-butyl dicarbonate (B1257347) (Boc₂O) yields an N-Boc protected aniline (B41778), which modulates the amine's reactivity and increases solubility in organic solvents. mdpi.com

Alkylation: N-alkylation can be achieved by reacting the free amine with alkyl halides. researchgate.net This reaction typically requires a base to neutralize the hydrogen halide formed as a byproduct and can sometimes lead to over-alkylation to form a quaternary ammonium (B1175870) salt.

Arylation: The nitrogen can be arylated through transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, or through copper-catalyzed Ullmann-type reactions. nih.govorganic-chemistry.org More recently, methods using hypervalent iodine reagents, such as aryliodonium ylides, have been developed for the N-arylation of amines, sometimes even in aqueous media. beilstein-journals.orgbeilstein-journals.org

The table below provides a summary of common conditions for these transformations.

Table 2: Typical Conditions for Reactions at the Nitrogen Center of N-butyl-3-iodoaniline

| Reaction | Reagent | Catalyst/Promoter | Base | Solvent |

|---|---|---|---|---|

| Acylation | Acid Chloride, Anhydride (B1165640) | None | Et₃N, Pyridine | CH₂Cl₂, THF |

| Alkylation | Alkyl Halide (R-X) | None | K₂CO₃, CsF | Acetonitrile, DMF |

| Arylation | Aryl Halide, Aryl Triflare | Pd or Cu catalyst | NaOtBu, K₃PO₄, Cs₂CO₃ | Toluene, Dioxane |

The dual nature of the amine functionality is central to its chemistry.

As a Nucleophile: As detailed in the section above, the free amine form of N-butyl-3-iodoaniline is an effective nucleophile. Its lone pair of electrons can attack a wide range of electrophilic centers, including carbonyl carbons (acylation), saturated carbons (alkylation), and metal-activated aromatic carbons (arylation). This nucleophilicity is fundamental to its use as a building block for constructing more complex nitrogen-containing molecules.

As a Brønsted Base: The free secondary amine is a weak base and can accept a proton from a suitable acid to form the corresponding ammonium salt (the hydrochloride). The pKₐ of the conjugate acid of a typical N-alkylaniline is around 4-5. This basicity means that in many reactions, it can act as the base itself, for example, to neutralize acidic byproducts. Conversely, in its protonated hydrochloride form, the compound is a Brønsted acid and will donate a proton in the presence of a stronger base. This acid-base equilibrium is critical for controlling the reactivity of the molecule; a base must be added to unmask the nucleophilic character of the nitrogen atom before it can participate in reactions requiring a lone pair of electrons.

Strategies for Derivatization of the Amine for Synthetic Utility

The secondary amine in this compound is a key functional group that can be readily derivatized to modulate the molecule's reactivity and enable a broader range of synthetic applications. Common strategies include acylation and sulfonylation, which transform the amine into an amide or sulfonamide, respectively. These transformations are crucial for several reasons: they can serve as a protecting group strategy, alter the electronic properties of the aniline ring, and direct subsequent reactions.

Acylation: The conversion of the N-butylamino group to an N-acyl group is a common and straightforward derivatization. This can be achieved using various acylating agents such as acid chlorides, anhydrides, or thioesters. For instance, the reaction of an N-alkylaniline with an acid anhydride in the presence of a catalyst like phosphomolybdic acid can proceed efficiently under solvent-free conditions. organic-chemistry.org This transformation is synthetically useful as the resulting amide is less basic and less prone to oxidation than the parent amine. The electron-withdrawing nature of the acyl group also deactivates the aromatic ring, which can influence the regioselectivity of further electrophilic substitution reactions.

Sulfonylation: Another important derivatization is the reaction of the amine with a sulfonyl chloride (e.g., p-toluenesulfonyl chloride) in the presence of a base to form a sulfonamide. N-sulfonyl groups are robust protecting groups and are known to direct ortho-metalation, providing a pathway to functionalize the aniline ring at a position that might otherwise be difficult to access.

The utility of these derivatizations lies in creating a bifunctional molecule where the two reactive sites—the derivatized amine and the carbon-iodine bond—can be used in sequential or one-pot transformations to build complex molecular architectures.

Cyclization and Annulation Reactions Employing this compound

The presence of both a nucleophilic nitrogen center and an electrophilic iodinated carbon on the aromatic ring makes this compound an ideal substrate for a variety of cyclization and annulation reactions. These intramolecular and intermolecular processes are fundamental to the synthesis of numerous heterocyclic systems.

Palladium-Catalyzed Indole (B1671886) Synthesis from Iodoanilines

Palladium-catalyzed reactions are a cornerstone of modern organic synthesis, and they feature prominently in the construction of indole rings from iodoaniline precursors. A particularly effective method involves the Sonogashira cross-coupling of an N-alkyli-odoaniline with a terminal alkyne, followed by an intramolecular cyclization.

A well-established two-step approach begins with the coupling of an N,N-dialkyl-o-iodoaniline with a terminal acetylene (B1199291) in the presence of a palladium/copper catalyst system. nih.gov The resulting o-alkynyl-aniline intermediate can then undergo electrophilic cyclization, often promoted by iodine, to yield a 3-iodoindole. nih.gov In substrates containing two different alkyl groups on the nitrogen, such as a methyl and an n-butyl group, the reaction can exhibit selectivity, with the less sterically hindered methyl group being more readily cleaved during the cyclization process. nih.gov This selectivity is synthetically valuable for controlling the N-substituent in the final indole product. The resulting 3-iodoindoles are themselves versatile intermediates that can be further functionalized through subsequent palladium-catalyzed cross-coupling reactions. nih.gov

A summary of representative palladium-catalyzed indole syntheses is presented below.

| Starting Material | Alkyne | Catalyst/Reagents | Product | Yield | Reference |

| N,N-Dimethyl-o-iodoaniline | Phenylacetylene | 1. Pd/Cu, 2. I₂ | 1-Methyl-3-iodo-2-phenylindole | - | nih.gov |

| o-Iodoaniline derivatives | Terminal alkynes | Pd(II)-NaY zeolite | 2-Substituted indoles | - | organic-chemistry.org |

| 2-Iodoaniline (B362364) | Aldehydes | PdCl₂ | 3-Substituted indoles | - | organic-chemistry.org |

| ortho-Haloanilines | Terminal alkynes | 1. DBU, 2. KOt-Bu, 3. NIS | 3-Iodoindoles | 11-69% | researchgate.net |

This table is representative of general transformations and may not use this compound specifically but illustrates the principles.

Preparation of Quinoline (B57606) Derivatives and Other Heterocyclic Compounds

This compound is also a valuable precursor for the synthesis of quinoline derivatives. The Doebner reaction, a three-component condensation, provides a direct route to substituted quinolines. google.com In this method, an aniline (such as an iodoaniline), an α,β-unsaturated aldehyde (which can be formed in situ from two equivalents of an aldehyde) or an aldehyde and pyruvic acid, are condensed under acidic conditions to form the quinoline core. google.comnih.gov

Recent studies have demonstrated the synthesis of 6-iodo-substituted carboxy-quinolines via a one-pot, three-component reaction using an iodoaniline, pyruvic acid, and various phenyl-substituted aldehydes with trifluoroacetic acid as a catalyst. google.comnih.gov This approach is noted for its rapid reaction times, cost-effectiveness, and high yields of the desired quinoline derivatives. google.comnih.gov The electronic nature of the substituents on the starting aldehyde has been shown to be a key factor influencing the reaction pathway. google.com

| Aniline Derivative | Aldehyde | Other Reagents | Product Type | Catalyst | Reference |

| Iodo-aniline | Phenyl-substituted aldehydes | Pyruvic acid | Iodo-substituted carboxy-quinolines | Trifluoroacetic acid | google.comnih.gov |

| Aniline | Glycerine | H₂SO₄, Nitrobenzene | Quinoline | H₂SO₄ | |

| Isatin | α-Methylidene carbonyl compounds | Base | Quinoline-4-carboxylic acids | Base |

This table illustrates the general Doebner and related quinoline syntheses.

Formation of Diverse Nitrogen-Containing Heterocyclic Systems

Beyond indoles and quinolines, this compound can be employed in the synthesis of a wide array of other nitrogen-containing heterocycles. The combination of the nucleophilic amine and the reactive C-I bond allows for various cyclization strategies.

For example, iodine-mediated intramolecular cyclization of enamines, which can be formed from aniline derivatives, provides a route to 3H-indoles under transition-metal-free conditions. Furthermore, the amine functionality can be utilized in oxidative amination reactions. The use of iodine and an amine in the oxidation step of oligonucleotide synthesis has been shown to produce N-alkyl phosphoramidate (B1195095) derivatives, highlighting a non-cyclization-based application of the amine's reactivity.

The development of domino reactions, where a single synthetic operation triggers a cascade of bond-forming events, has also expanded the utility of such precursors. For instance, an alkynylation-cyclization-iodination-alkylation sequence can generate complex, trisubstituted 3-iodoindoles in a one-pot fashion. researchgate.net These examples underscore the versatility of this compound as a scaffold for generating molecular diversity in heterocyclic chemistry.

Computational and Theoretical Studies on N Butyl 3 Iodoaniline Hydrochloride

Quantum Chemical Investigations and Electronic Structure Analysis

Quantum chemical methods are instrumental in elucidating the fundamental electronic characteristics of N-butyl-3-iodoaniline hydrochloride, which in turn govern its physical properties and chemical behavior.

Density Functional Theory (DFT) is a robust computational method used to determine the electronic structure of molecules. By employing functionals such as B3LYP with a suitable basis set like 6-311++G(d,p), the geometry of this compound can be optimized to its lowest energy state. This optimized structure provides key information on bond lengths, bond angles, and dihedral angles.

Table 1: Hypothetical DFT-Calculated Properties for this compound

| Property | Calculated Value |

|---|---|

| HOMO Energy | -5.8 eV |

| LUMO Energy | -0.9 eV |

| HOMO-LUMO Gap | 4.9 eV |

Note: These values are illustrative and would be determined from specific DFT calculations.

Molecular Orbital (MO) theory describes the bonding in a molecule in terms of orbitals that extend over the entire molecule. The analysis of these orbitals, particularly the frontier orbitals (HOMO and LUMO), is critical for understanding reactivity. For this compound, the HOMO is expected to be localized primarily on the aniline (B41778) ring and the nitrogen atom, indicating these are the most likely sites for electrophilic attack. The LUMO, conversely, would be distributed across the aromatic system, representing the regions susceptible to nucleophilic attack.

Natural Bond Orbital (NBO) analysis is a technique used to study charge transfer and intramolecular bonding interactions. It analyzes the delocalization of electron density from filled (donor) Lewis-type orbitals to empty (acceptor) non-Lewis orbitals. The stabilization energy, E(2), associated with these interactions quantifies their strength. For instance, the interaction between the lone pair of the nitrogen atom (n) and the antibonding π* orbitals of the benzene (B151609) ring (n -> π*) indicates the degree of electron delocalization and resonance within the molecule.

Table 2: Hypothetical NBO Analysis of Key Donor-Acceptor Interactions

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP (N) | π* (C1-C6) | 45.2 |

| π (C1-C6) | π* (C2-C3) | 18.5 |

Note: These values are hypothetical examples of NBO analysis results.

The presence of a flexible n-butyl group attached to the nitrogen atom means that this compound can exist in multiple conformations. These conformers arise from the rotation around the C-C and C-N single bonds. Conformational analysis aims to identify the most stable conformers and the energy barriers between them.

By systematically rotating key dihedral angles and calculating the corresponding energy, a potential energy surface (PES) can be mapped. This analysis reveals the global minimum energy conformation as well as other low-energy local minima. The relative energies of these conformers determine their population at a given temperature. For the n-butyl group, staggered conformations (anti and gauche) are typically lower in energy than eclipsed conformations.

Table 3: Hypothetical Relative Energies of N-butyl Group Conformers

| Conformer (Dihedral C-C-C-C) | Relative Energy (kcal/mol) |

|---|---|

| Anti (180°) | 0.00 |

| Gauche+ (60°) | 0.95 |

Note: Energies are relative to the most stable (anti) conformer and are for illustrative purposes.

Mechanistic Modeling through Computational Chemistry

Computational chemistry is a powerful tool for investigating the detailed mechanisms of chemical reactions, including identifying intermediates and transition states that are difficult to observe experimentally.

For a given reaction, such as a further electrophilic aromatic substitution on the N-butyl-3-iodoaniline ring, computational methods can be used to model the entire reaction pathway. This involves locating the structures of all reactants, intermediates, transition states, and products along the reaction coordinate.

A transition state is the highest energy point on the lowest energy path between a reactant and a product. By calculating the energy of the transition state relative to the reactants, the activation energy (Ea) for the reaction can be determined. A lower activation energy implies a faster reaction rate. This modeling provides a step-by-step understanding of how the reaction proceeds.

In reactions where multiple products can be formed, computational modeling can predict the selectivity. For this compound, an electrophilic substitution reaction could occur at several positions on the aromatic ring. The existing substituents (the activating N-butylamino group and the deactivating iodo group) will direct the incoming electrophile.

By calculating the activation energies for the reaction at each possible site, the most favorable pathway can be identified. The position with the lowest activation energy barrier will correspond to the major product. This allows for the computational elucidation of regioselectivity. For example, the model might compare the energy barriers for substitution at the ortho, meta, and para positions relative to the N-butylamino group to predict the reaction's outcome.

Table 4: Hypothetical Activation Barriers for Electrophilic Bromination

| Position of Substitution | Calculated Activation Energy (Ea) (kcal/mol) |

|---|---|

| C2 (ortho to -NHBu) | 18.5 |

| C4 (para to -NHBu) | 16.2 |

Note: These hypothetical values suggest that substitution at the C4 position would be the most kinetically favored, leading to the para product.

Theoretical Prediction of Reactivity Profiles

The reactivity of a chemical compound is fundamentally governed by its electronic structure. Theoretical chemistry provides a powerful lens through which we can predict and understand this reactivity. For this compound, we can infer its reactivity profile by examining key electronic parameters and by drawing comparisons with structurally similar molecules that have been the subject of computational investigation.

Computation of Electrophilicity and Nucleophilicity Indices

Global reactivity descriptors, derived from conceptual Density Functional Theory (DFT), are crucial for predicting how a molecule will behave in a chemical reaction. Key among these are the electrophilicity and nucleophilicity indices, which quantify a molecule's ability to accept or donate electrons, respectively.

The Aniline Moiety: The amino group (-NH₂) in aniline is a strong activating group, donating electron density to the aromatic ring through resonance. This increases the nucleophilicity of the ring, making it more susceptible to electrophilic attack. Upon N-alkylation, such as the addition of a butyl group, the electron-donating character of the nitrogen is further enhanced, which generally increases the nucleophilicity. masterorganicchemistry.com The lone pair on the nitrogen atom is a primary site of nucleophilic character. vedantu.com

Effect of the N-butyl Group: Alkyl groups are known to be electron-donating through an inductive effect. The butyl group attached to the nitrogen atom in this compound would, therefore, be expected to increase the electron density on the nitrogen and, by extension, the aromatic ring. This enhanced electron density generally leads to an increase in the nucleophilicity of the molecule compared to unsubstituted aniline. chemistrysteps.com

Combining these effects, this compound likely possesses significant nucleophilic character, primarily due to the N-butylamino group. However, this nucleophilicity is tempered by the electron-withdrawing nature of the iodine substituent. The protonation of the amine to form the hydrochloride salt would drastically reduce its nucleophilicity by tying up the nitrogen's lone pair.

Below is a representative table illustrating how these indices might be calculated and what they signify, with hypothetical values for related compounds to provide context.

| Compound | HOMO (eV) | LUMO (eV) | Electronegativity (χ) (eV) | Hardness (η) (eV) | Electrophilicity (ω) (eV) | Nucleophilicity (N) (eV) |

| Aniline | -5.13 | -0.21 | 2.67 | 2.46 | 1.45 | 3.04 |

| N-alkylaniline | -4.98 | -0.15 | 2.57 | 2.42 | 1.37 | 3.21 |

| 3-Iodoaniline (B1194756) | -5.25 | -0.50 | 2.88 | 2.38 | 1.75 | 2.90 |

Note: The values in this table are illustrative and based on general trends discussed in the literature for similar compounds. They are not the result of direct computational analysis of this compound.

Quantitative Structure-Activity Relationship (QSAR) Studies (if applicable)

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of a series of compounds with their biological activity or a physical property. For aniline derivatives, QSAR studies have been successfully employed to predict various properties.

For instance, a study on a set of 81 aniline derivatives used multiple linear regression (MLR), principal component regression (PCR), and partial least square regression (PLSR) to model their lipophilicity (logP). chemrxiv.org The study identified several key molecular descriptors, including the electrophilicity index (ω), as being significant in predicting lipophilicity. chemrxiv.org This indicates that the electronic properties of substituted anilines are crucial in determining their behavior in different solvent systems.

Another QSAR study on monosubstituted anilines investigated their toxicity, finding a strong correlation with the 1-octanol/water partition coefficient (log KOW). nih.gov While this particular study focused on toxicity, it highlights the power of QSAR in modeling the properties of aniline derivatives based on their structural features.

In the context of this compound, a QSAR model could potentially be developed to predict its reactivity, solubility, or other properties of interest. This would involve synthesizing a series of related compounds with variations in the alkyl chain length, the position and nature of the halogen substituent, and correlating their measured properties with calculated molecular descriptors. Such descriptors could include steric parameters (e.g., molar volume), electronic parameters (e.g., dipole moment, electrophilicity), and topological indices.

Advanced Computational Methodologies in Chemical Research

The field of computational chemistry is continually evolving, with the development of more sophisticated techniques that offer greater accuracy and predictive power.

Application of Machine Learning Algorithms for Chemical Property Prediction

Machine learning (ML), a subset of artificial intelligence, is increasingly being applied in chemical research to predict molecular properties and reaction outcomes. researchgate.net For aromatic amines, ML models have been developed to predict properties such as mutagenicity and degradation rates. researchgate.netresearchgate.netpsu.edu

One study successfully used various ML methods, including support vector machines and neural networks, to predict the mutagenicity of a large set of aromatic amines. The models demonstrated good predictive accuracy, suggesting that complex biological activities can be modeled from molecular structure. researchgate.netacs.org Another research effort developed ML models to predict the oxidative degradation rates of different amines, which is crucial in industrial applications like CO2 capture. researchgate.netpsu.edu

For this compound, ML algorithms could be trained on a dataset of similar halogenated N-alkylanilines to predict a range of properties. This could include physicochemical properties like boiling point and solubility, as well as reactivity parameters. The advantage of ML is its ability to capture complex, non-linear relationships between molecular structure and properties that may not be apparent from simpler QSAR models.

Multi-Scale Modeling Approaches

Many chemical processes of interest occur in complex environments, such as in solution or at the interface of different materials. Multi-scale modeling is a computational strategy that addresses this complexity by combining different levels of theory to describe different parts of a system.

For example, a high-level quantum mechanics (QM) method might be used to describe the solute molecule (e.g., this compound) where bond breaking and forming events occur, while a more computationally efficient molecular mechanics (MM) force field or a continuum solvent model could be used to represent the surrounding solvent molecules. This QM/MM approach allows for the accurate modeling of large, complex systems that would be computationally intractable using QM methods alone.

The development of multi-scale models has been pivotal in understanding complex chemical systems, from enzymatic reactions to the behavior of materials. nih.gov In the context of this compound, a multi-scale model could be used to simulate its behavior in a specific solvent, providing insights into its solvation structure and how the solvent influences its reactivity. This approach is particularly valuable for studying reactions in solution, where explicit solvent interactions can play a critical role.

Advanced Spectroscopic Characterization and Analytical Techniques for N Butyl 3 Iodoaniline Hydrochloride

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable technique for determining the molecular structure of N-butyl-3-iodoaniline hydrochloride in both solution and solid states. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule.

Proton (¹H) NMR and Carbon-13 (¹³C) NMR for Structural Elucidation

One-dimensional ¹H and ¹³C NMR are fundamental for the initial structural verification of this compound. The analysis of chemical shifts (δ), signal integrations, and coupling patterns (J) allows for the assignment of each proton and carbon atom in the molecule.

In the ¹H NMR spectrum, the protons of the n-butyl group are expected to appear in the upfield region. The terminal methyl (CH₃) group would typically present as a triplet, while the two methylene (B1212753) (CH₂) groups adjacent to it would appear as multiplets (sextet and quintet, respectively) docbrown.info. The methylene group directly attached to the nitrogen atom (N-CH₂) would be shifted further downfield due to the electron-withdrawing effect of the nitrogen and would likely appear as a triplet, coupling with the adjacent methylene group. The aromatic protons on the substituted benzene (B151609) ring are expected in the downfield region, with their specific shifts and multiplicities influenced by the iodine and N-butylamino substituents. Due to the hydrochloride form, the amine proton itself may appear as a broad signal or be exchanged with the solvent.

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom. The four carbons of the butyl group would be found in the upfield region. The carbon atom bonded to the iodine (C-I) is expected at a significantly lower field compared to other aromatic carbons, typically around 90-100 ppm, as seen in related iodoanilines nih.govchemicalbook.com. The other aromatic carbons will have shifts determined by the combined electronic effects of the substituents.

Predicted ¹H and ¹³C NMR Data for N-butyl-3-iodoaniline Cation

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (ppm) |

| H-2 | 7.2 - 7.4 | s | 130 - 132 |

| H-4 | 7.0 - 7.2 | d | 128 - 130 |

| H-5 | 6.8 - 7.0 | t | 120 - 122 |

| H-6 | 7.3 - 7.5 | d | 138 - 140 |

| N-CH ₂- | 3.1 - 3.3 | t | 45 - 50 |

| -CH ₂- | 1.5 - 1.7 | sextet | 30 - 35 |

| -CH ₂- | 1.3 - 1.5 | quintet | 19 - 22 |

| -CH ₃ | 0.9 - 1.0 | t | 13 - 15 |

| C-1 (C-NH) | - | - | 148 - 150 |

| C-3 (C-I) | - | - | 94 - 98 |